(2E)-3-(4-fluoro-3-methylphenyl)-4-methylpent-2-enoic acid

Descripción

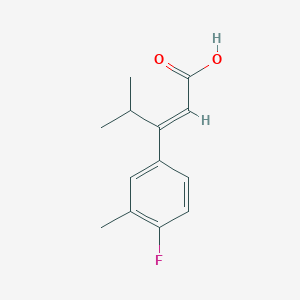

(2E)-3-(4-Fluoro-3-methylphenyl)-4-methylpent-2-enoic acid is a fluorinated α,β-unsaturated carboxylic acid characterized by a (2E)-configured double bond, a 4-fluoro-3-methylphenyl substituent at position 3, and a methyl group at position 4 of the pent-2-enoic acid backbone (Fig. 1). Its molecular formula is C₁₂H₁₃FO₂, with a molecular weight of 208.23 g/mol and a purity exceeding 95% . The (2E) stereochemistry ensures spatial orientation critical for interactions with biological targets, while the fluorine atom and methyl groups influence electronic properties, lipophilicity, and metabolic stability. This compound is structurally analogous to bioactive molecules targeting enzymes or receptors sensitive to aromatic and hydrophobic substituents.

Propiedades

IUPAC Name |

(E)-3-(4-fluoro-3-methylphenyl)-4-methylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO2/c1-8(2)11(7-13(15)16)10-4-5-12(14)9(3)6-10/h4-8H,1-3H3,(H,15,16)/b11-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEWLPYELGYHIG-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=CC(=O)O)C(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C(=C/C(=O)O)/C(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluoro-3-methylphenyl)-4-methylpent-2-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and 4-methylpent-2-enoic acid.

Condensation Reaction: The key step involves a condensation reaction between 4-fluoro-3-methylbenzaldehyde and 4-methylpent-2-enoic acid under basic conditions to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

Automated Systems: Employing automated systems for precise control of reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(4-fluoro-3-methylphenyl)-4-methylpent-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

Oxidation Products: Carboxylic acids and ketones.

Reduction Products: Alcohols and alkanes.

Substitution Products: Compounds with different functional groups replacing the fluoro group.

Aplicaciones Científicas De Investigación

(2E)-3-(4-fluoro-3-methylphenyl)-4-methylpent-2-enoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2E)-3-(4-fluoro-3-methylphenyl)-4-methylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to receptors and modulating their activity.

Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparación Con Compuestos Similares

Notes:

Simpler Backbone: (2E)-4-Methylpent-2-enoic acid lacks aromatic substituents, reducing steric bulk and polarity, which may limit target specificity .

Aromatic Substituent Variations: The 4-fluoro-3-methylphenyl group in the target compound introduces both electron-withdrawing (F) and electron-donating (CH₃) effects, modulating aromatic ring electronics and enhancing lipophilicity compared to the 4-fluorophenyl analogue . The 3-hydroxy-4-methoxyphenyl group in the prop-2-enoic acid derivative increases polarity due to hydroxyl and methoxy groups, favoring hydrogen bonding but reducing metabolic stability compared to fluorinated analogues .

Research Findings on Substituent Effects

Fluorine and Methyl Groups:

- Fluorine : Enhances metabolic stability by resisting oxidative degradation and improving membrane permeability via increased lipophilicity. This is observed in fluorinated analogues like the target compound and its 4-fluorophenyl counterpart .

- The 4-methyl on the pentenoic acid chain further increases hydrophobicity, which may influence pharmacokinetics.

Polar vs. Nonpolar Substituents:

- The hydroxy-methoxy substituents in the prop-2-enoic acid derivative () increase water solubility but may reduce blood-brain barrier penetration compared to fluorinated compounds. This polarity aligns with applications in hydrophilic environments, such as extracellular enzyme inhibition .

Steric and Electronic Effects:

- The E-configuration in all compounds ensures consistent spatial arrangement of substituents, critical for interactions with planar binding sites (e.g., cyclooxygenase or kinase active sites).

Actividad Biológica

Overview

(2E)-3-(4-fluoro-3-methylphenyl)-4-methylpent-2-enoic acid, also known as CAS number 1017354-81-2, is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a fluoro-substituted phenyl group and a methyl-substituted pentenoic acid moiety, which may contribute to its biological effects.

- Molecular Formula : C12H13F1O2

- Molecular Weight : 220.23 g/mol

- Structure : The compound features a conjugated double bond system which may influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated that the compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µM.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . In cellular assays, it was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism where this compound could modulate immune responses.

Enzyme Inhibition

One of the key mechanisms of action identified for this compound is its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This inhibition could lead to reduced synthesis of prostaglandins, thereby alleviating inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting COX enzymes, the compound may decrease inflammatory mediator production.

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory and immune responses.

- Signal Transduction Modulation : It can affect signaling pathways that regulate cell proliferation and apoptosis.

Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of various compounds, this compound was tested against a panel of pathogens. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 75 µM |

| Pseudomonas aeruginosa | 100 µM |

This data highlights the compound's potential as an antimicrobial agent.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The findings showed:

| Treatment Group | TNF-alpha Levels (pg/mL) |

|---|---|

| Control | 300 |

| Low Dose (25 mg/kg) | 150 |

| High Dose (50 mg/kg) | 75 |

These results suggest that higher doses of this compound significantly reduce TNF-alpha levels, indicating its effectiveness in modulating inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.